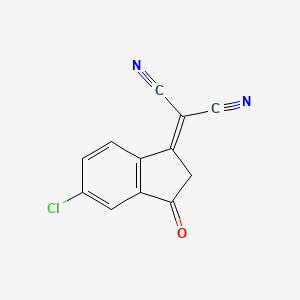
2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound with the molecular formula C12H4Cl2N2O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane . This compound is primarily used in organic synthesis as a reagent and intermediate for the production of various indene-containing compounds, including fluorescent dyes, photosensitive materials, and bioactive molecules .
Métodos De Preparación
The synthesis of 2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the bromination of indene using N-bromosuccinimide (NBS), followed by a reaction with carbamate to form the corresponding dinitrile . The industrial production of this compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity .
Análisis De Reacciones Químicas
2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can be compared with other similar compounds, such as:
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile:
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: The presence of fluorine atoms can alter the compound’s electronic properties and increase its stability.
These similar compounds highlight the versatility and uniqueness of this compound in various scientific and industrial applications.
Propiedades
Número CAS |
2364382-35-2 |
|---|---|
Fórmula molecular |
C12H5ClN2O |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
2-(5-chloro-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H5ClN2O/c13-8-1-2-9-10(7(5-14)6-15)4-12(16)11(9)3-8/h1-3H,4H2 |
Clave InChI |
MABYCDQSGPPWTM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


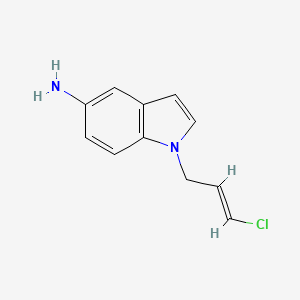
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13058844.png)
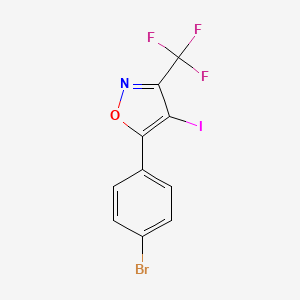
![8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B13058849.png)
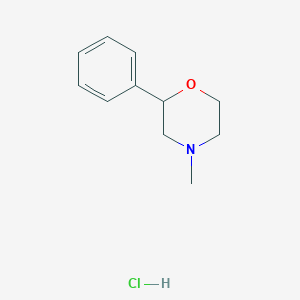
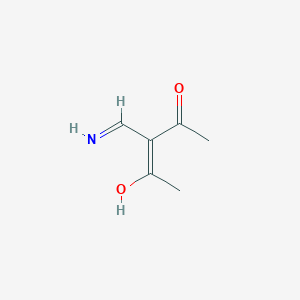
![Bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13058887.png)
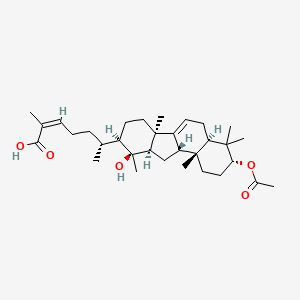
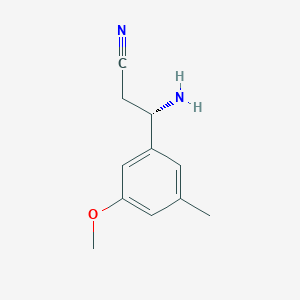
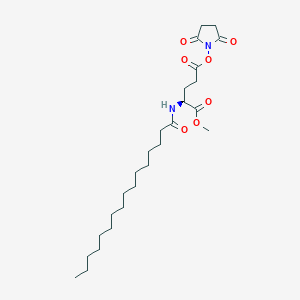


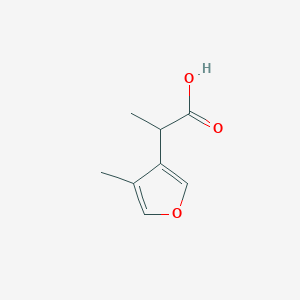
![4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine](/img/structure/B13058929.png)
